![molecular formula C21H20FN3O2S B2941072 (6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1359394-21-0](/img/structure/B2941072.png)
(6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
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Overview
Description
This compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents for resins and terpenes .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline core, followed by the introduction of the various substituents. The synthesis of quinolines is a well-studied area of chemistry, and there are many methods available, including the Skraup, Doebner-Von Miller, and Friedländer syntheses .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with a fluoro substituent at the 6-position, a methoxyphenylamino substituent at the 4-position, and a thiomorpholino substituent attached to the 3-position of the quinoline .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. For example, electrophilic substitution could occur at the 5- and 8-positions of the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific substituents present in the compound. For example, the presence of a fluoro substituent could increase the compound’s stability and lipophilicity .Scientific Research Applications
Comprehensive Analysis of Scientific Research Applications
The compound (6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone has garnered attention in scientific research due to its structural uniqueness and potential applications. Below is a detailed analysis of its applications across various scientific fields, each with a dedicated section.
Antibacterial Agents: Fluoroquinolones, which share a similar quinoline structure to the compound , are known for their potent antibacterial properties . The incorporation of fluorine atoms has significantly improved their antimicrobial efficacy. This suggests that our compound could be explored for its antibacterial activity, potentially offering a new class of antibiotics.
Antineoplastic Agents: Compounds with a quinoline moiety have been studied for their antineoplastic activity, particularly as inhibitors of topoisomerase II in cancer cells . The structural analogy suggests that (6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone could be a candidate for developing new cancer therapeutics.
Neuroprotective Agents: Derivatives of 8-hydroxyquinoline, a core structure related to our compound, have shown promise as neuroprotective agents . This opens up research avenues for our compound in the treatment and management of neurodegenerative diseases.
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are utilized in OLEDs for their electron-transporting properties . The compound’s potential in this application could lead to more efficient and durable OLED materials.
Fluorescent Chemosensors: The quinoline structure is often used in the design of fluorescent chemosensors due to its ability to bind metals and emit fluorescence . This property can be harnessed in the development of new sensors for detecting metal ions or other analytes.
Synthesis of Heterocyclic Compounds: The compound could serve as a precursor in the synthesis of various heterocyclic compounds, leveraging its quinoline core for multicomponent reactions . This is valuable for creating diverse libraries of molecules for drug discovery.
Metal Complex Formation: Fluoroquinolones form complexes with metals, which have applications ranging from antimicrobial to anticancer activities . Research into the metal complexing abilities of our compound could lead to novel therapeutic agents.
Antifungal Activity: Similar to its antibacterial potential, the compound’s structure suggests possible antifungal applications . Exploring this could contribute to the development of new antifungal medications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
[6-fluoro-4-(2-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-19-5-3-2-4-18(19)24-20-15-12-14(22)6-7-17(15)23-13-16(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUSSSNDVAMPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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